
Adipoyl chloride
Übersicht
Beschreibung
Adipoyl chloride, also known as hexanedioyl dichloride, is an organic compound with the chemical formula ( \text{C}_6\text{H}_8\text{Cl}_2\text{O}_2 ). It is a colorless liquid that reacts with water to form adipic acid. This compound is primarily used in the production of nylon, specifically nylon 6,6, through a polymerization reaction with hexamethylenediamine .
Wirkmechanismus
Target of Action
Adipoyl chloride, also known as adipoyl dichloride, is an organic compound with the formula (CH2CH2C(O)Cl)2 . Its primary target is hexamethylenediamine , a compound used in the production of polymers .
Mode of Action
This compound reacts with hexamethylenediamine to form nylon 6,6 . This reaction is a type of condensation polymerization , where two molecules combine to form a larger molecule, with the elimination of a smaller molecule . In this case, the smaller molecule is hydrochloric acid (HCl) .
Biochemical Pathways
The reaction between this compound and hexamethylenediamine is a key step in the synthesis of nylon 6,6 . This process involves the formation of an amide linkage , a common feature in polyamides like nylon . The formation of this linkage is a result of the reaction between the carbonyl group of this compound and the amine group of hexamethylenediamine .
Result of Action
The primary result of this compound’s action is the formation of nylon 6,6 . Nylon 6,6 is a type of polyamide that exhibits excellent mechanical strength, chemical resistance, and heat resistance . It is widely used in the production of fibers, textiles, carpets, and engineering plastics .
Action Environment
The reaction between this compound and hexamethylenediamine to form nylon 6,6 typically occurs in an industrial setting . The reaction is sensitive to environmental conditions such as temperature and the presence of water, as this compound reacts with water to give adipic acid . Therefore, the reaction is usually carried out in a controlled environment to ensure optimal conditions for the formation of nylon 6,6 .
Biochemische Analyse
Biochemical Properties
. It is involved in the formation of amide bonds, which are fundamental in biochemistry. Specifically, adipoyl chloride reacts with hexamethylenediamine to form nylon 6,6 . This reaction is a type of condensation polymerization, where small molecules such as water are eliminated .
Cellular Effects
As a component in the synthesis of nylon, it plays a crucial role in the production of fibers, textiles, carpets, and engineering plastics . These materials have widespread applications in various industries, impacting numerous cellular processes indirectly.
Molecular Mechanism
This compound reacts with hexamethylenediamine to form nylon 6,6 . This reaction involves the formation of an amide bond, a process that is fundamental in biochemistry . The acid chloride and amine react and are joined in a condensation process with loss of the small molecule HCl .
Temporal Effects in Laboratory Settings
It is known that this compound is a reactive compound that readily reacts with water to give adipic acid . This suggests that it may have a limited shelf life and must be handled and stored carefully to prevent degradation.
Metabolic Pathways
This compound is not typically involved in biological metabolic pathways due to its industrial usage. It is primarily used in the synthesis of nylon 6,6, a process that occurs outside of biological systems .
Vorbereitungsmethoden
Adipoyl chloride is typically prepared by treating adipic acid with thionyl chloride. The reaction proceeds as follows: [ \text{(CH}_2\text{CH}_2\text{C(O)Cl)}_2 + \text{SOCl}_2 \rightarrow \text{(CH}_2\text{CH}_2\text{C(O)Cl)}_2 + \text{SO}_2 + \text{HCl} ]
In industrial settings, this compound can also be synthesized by reacting adipic acid with phosgene in the presence of a catalyst such as dimethylformamide. The reaction conditions typically involve maintaining a temperature of 50-55°C while injecting phosgene gas .
Analyse Chemischer Reaktionen
Adipoyl chloride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form adipic acid.
Polymerization: Reacts with hexamethylenediamine to form nylon 6,6.
Condensation: Forms polyamides through reactions with diamines.
Common reagents and conditions used in these reactions include cyclohexane as a solvent and basic aqueous solutions for polymerization reactions. Major products formed from these reactions include nylon 6,6 and adipic acid .
Wissenschaftliche Forschungsanwendungen
Adipoyl chloride has a wide range of applications in scientific research and industry:
Chemistry: Used in the synthesis of nylon 6,6, a polyamide with excellent mechanical strength and chemical resistance.
Biology: Employed in the preparation of biphenyl end-capped liquid crystals.
Industry: Widely used in the production of fibers, textiles, carpets, and engineering plastics
Vergleich Mit ähnlichen Verbindungen
Adipoyl chloride can be compared with other similar compounds such as:
Adipic acid: The parent compound of this compound, used in the production of nylon and as a food additive.
Hexanedihydrazide: Another derivative of adipic acid, used in the synthesis of polymers.
Hexanedinitrile: Used in the production of hexamethylenediamine, a key component in nylon synthesis.
Hexanediamide: Similar to this compound in its reactivity with amines to form polyamides.
This compound is unique in its high reactivity and its role as a key intermediate in the production of nylon 6,6, making it indispensable in the polymer industry.
Eigenschaften
IUPAC Name |
hexanedioyl dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Cl2O2/c7-5(9)3-1-2-4-6(8)10/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAXUOGZOSVGBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)Cl)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059402 | |
| Record name | Hexanedioyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid with a pungent odor; [Alfa Aesar MSDS] | |
| Record name | Hexanedioyl dichloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14629 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
111-50-2 | |
| Record name | Adipoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adipoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanedioyl dichloride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexanedioyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adipoyl dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.525 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Adipoyl chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7CW7C2XXR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of adipoyl chloride?
A1: this compound has the molecular formula C6H8Cl2O2 and a molecular weight of 183.03 g/mol.
Q2: What spectroscopic data is available for this compound?
A: this compound has been characterized using various spectroscopic techniques, including:* FTIR: Infrared spectroscopy reveals characteristic peaks corresponding to functional groups such as C=O stretching and C-Cl stretching. [, , , , , , ] * NMR: Both 1H and 13C NMR spectroscopy are used to confirm the structure and study the polymerization reactions of this compound. [, , , , , , , , ]
Q3: Can this compound be used for interfacial polymerization?
A: Yes, this compound is commonly used in interfacial polymerization, particularly for the synthesis of polyamides like nylon 6,6. This method involves the reaction of this compound with a diamine at the interface of two immiscible solvents. [, , ]
Q4: What factors affect the stability of this compound during polymerization?
A: Factors like pH, temperature, and solvent choice can significantly impact the stability of this compound during polymerization reactions. For instance, hydrolysis of ester bonds can occur at non-optimal pH levels. []
Q5: What are some applications of this compound in material science?
A: this compound is used in the fabrication of various materials, including:* Organic-inorganic hybrid thin films: These films, prepared via molecular layer deposition (MLD), show potential for use as encapsulation layers in devices like OLEDs. [, ]* Polymer electrolytes: Amorphous poly(ether-ester)s synthesized with this compound exhibit ionic conductivity and are investigated for potential use in batteries. []* Antimicrobial polyesters: Incorporation of this compound in polyesters containing Schiff-base metal complexes results in materials with enhanced thermal stability and antimicrobial properties. []
Q6: What is the role of this compound in the synthesis of macrocyclic compounds?
A: this compound acts as a diacid chloride, reacting with oligoethylene glycols in the presence of dibutyltin oxide as a catalyst to produce macrocyclic di- or tetraester/ether compounds. []
Q7: How does this compound participate in polycondensation reactions?
A: this compound is a key monomer in polycondensation reactions, reacting with diamines or diols to form polyamides or polyesters, respectively. This reaction often utilizes catalysts like aluminum chloride (AlCl3) or occurs under phase-transfer conditions. [, , , , , , , ]
Q8: Have computational methods been used to study reactions involving this compound?
A: Yes, density functional theory (DFT) calculations have been employed to investigate the reaction mechanisms and properties of products formed from the reaction of this compound with compounds like 1,2,3-trimethoxybenzene. []
Q9: How does the chain length of the diacid chloride affect the properties of the resulting polymers?
A: Studies comparing polymers synthesized with this compound to those with sebacoyl chloride (a longer diacid chloride) reveal differences in properties like solubility, thermal stability, and crystallinity. These variations arise from the change in the flexibility and packing of the polymer chains due to the different chain lengths. [, , , ]
Q10: How do different diamines influence the properties of polyamides synthesized with this compound?
A: The choice of diamine significantly impacts the properties of the resulting polyamide. Aromatic diamines generally lead to polymers with higher thermal stability compared to aliphatic diamines. Additionally, factors like chain length and the presence of functional groups in the diamine structure can influence the solubility, crystallinity, and mechanical strength of the polyamide. [, , , , ]
Q11: What strategies are employed to improve the stability of this compound during storage and handling?
A11: this compound is moisture-sensitive and can undergo hydrolysis. Therefore, it is typically stored under anhydrous conditions and handled in a moisture-free environment.
Q12: What analytical techniques are employed to characterize polymers synthesized with this compound?
A: A variety of techniques are used to analyze polymers derived from this compound, including:* Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the structure, composition, and tacticity of the polymer chains. [, , , , , , , , ] * Fourier Transform Infrared (FTIR) Spectroscopy: To identify functional groups present in the polymer. [, , , , , , ] * Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer. [, , , , ] * Differential Scanning Calorimetry (DSC): To study the thermal transitions of the polymer, such as melting point and glass transition temperature. [, , , , , ]* Thermogravimetric Analysis (TGA): To assess the thermal stability and degradation behavior of the polymer. [, , , , , ]* X-ray Diffraction (XRD): To examine the crystalline structure and degree of crystallinity of the polymer. [, , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



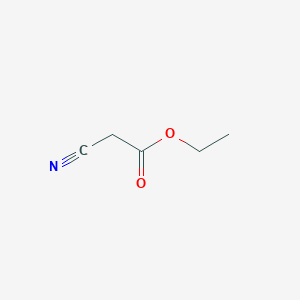




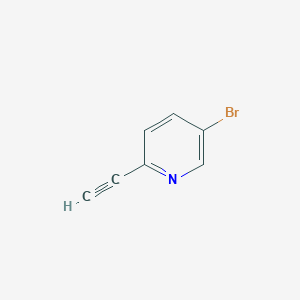
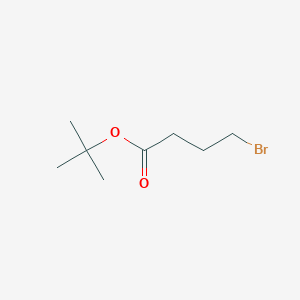
![Dibenz[a,c]anthracene](/img/structure/B33276.png)
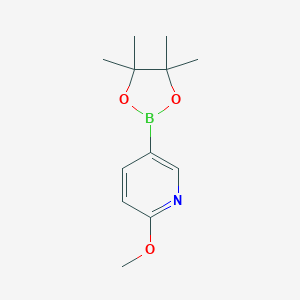
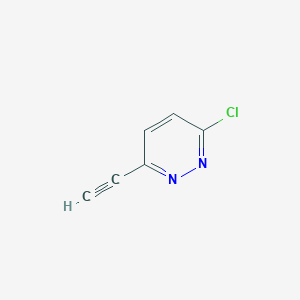
![2,4-Dichlorothieno[3,2-d]pyrimidine](/img/structure/B33283.png)
![[(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentyl] 4-methylbenzenesulfonate](/img/structure/B33285.png)

